4-Methyl-1H-benzo[d]imidazol-2-amine
Overview
Description
“4-Methyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that falls under the category of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their therapeutic potential . Various synthetic routes have been explored for the synthesis of these compounds . For instance, one method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical reactions. They are known for their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Scientific Research Applications
Anticancer Research
4-Methyl-1H-benzo[d]imidazol-2-amine derivatives demonstrate potential in anticancer research. For instance, benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative, have shown promising activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014). Similarly, other studies have synthesized bis-benzimidazole derivatives with notable anticancer activities, following the Lipinski's rule of drug-likeness (Rashid, 2020).
Asymmetric Synthesis
This compound derivatives are also used in asymmetric synthesis. Primary amines derived from benzo[d]imidazole have been applied as organocatalysts in asymmetric aldol reactions, achieving up to 96% diastereoselectivity (Mohite et al., 2014).
Antimicrobial Research
In the field of antimicrobial research, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and tested for antibacterial and antifungal activities against various clinical isolates, showing promising results comparable to standard antibiotics (Reddy & Reddy, 2010).
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches involving this compound. For example, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method has been developed for synthesizing functionalized benzimidazoimidazoles (Veltri et al., 2018).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, derivatives of this compound are investigated for various applications. For instance, DBU-promoted deaminative thiolation of 1H-benzo[d]imidazol-2-amines has been explored as a novel and environmentally friendly synthetic pathway (Zheng et al., 2022).
Polymerization and Material Science
In the area of polymerization and material science, (benzimidazolylmethyl)amino magnesium(ii) alkoxides derived from this compound have been utilized in ring-opening polymerization reactions (Akpan et al., 2018).
Antiviral Research
Lastly, in antiviral research, benzo[d]imidazole-based heterocycles have been designed as broad-spectrum antiviral agents with promising inhibitory activities against viruses like HIV-1 and HCV (Eldebss et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various changes that result in their broad spectrum of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYASXKOESRUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565666 | |
Record name | 4-Methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171082-91-0 | |
Record name | 4-Methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.